Thymidine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

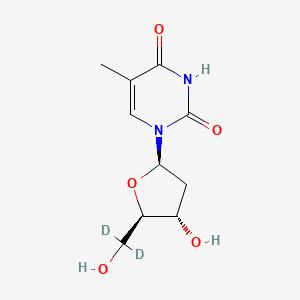

1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-PQDUBQKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Thymidine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Thymidine-d2. While specific research on the pharmacodynamics of this compound is not extensively available in the public domain, its mechanism can be largely inferred from the well-documented actions of its non-deuterated counterpart, thymidine, combined with the established principles of the kinetic isotope effect (KIE) conferred by deuterium substitution. This document will detail the biochemical pathways of thymidine, the impact of deuteration on its metabolic stability, and the potential therapeutic implications.

Introduction to Thymidine and the Rationale for Deuteration

Thymidine, a pyrimidine deoxynucleoside, is a fundamental component of deoxyribonucleic acid (DNA).[1] Its primary role is as a precursor for the synthesis of thymidine triphosphate (TTP), one of the four nucleoside triphosphates essential for DNA replication and repair.[2] Due to its critical role in cell division, thymidine and its analogues have been extensively investigated as therapeutic agents, particularly in oncology and virology.

High concentrations of exogenous thymidine can induce cytotoxicity and cell cycle arrest by perturbing the intracellular deoxynucleoside triphosphate (dNTP) pools.[3] This effect forms the basis of its use in cancer chemotherapy and for cell synchronization in research.[4][5]

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[8][9][10] This can result in reduced metabolic degradation, a longer plasma half-life, and potentially improved therapeutic efficacy and safety profiles.[11][12][13]

This compound refers to a deuterated form of thymidine where two hydrogen atoms have been replaced by deuterium. The precise location of deuteration is critical to its effect. For the purpose of this guide, it is assumed that the deuteration occurs at a metabolically active site.

The Core Mechanism of Action: Insights from Thymidine

The mechanism of action of thymidine, and by extension this compound, is multifaceted and primarily revolves around its role in DNA synthesis and the consequences of its excess.

Anabolic Pathway: Incorporation into DNA

-

Transport and Phosphorylation: Exogenous thymidine is transported into the cell via nucleoside transporters.[14] Once inside, it is phosphorylated by thymidine kinase (TK) to thymidine monophosphate (TMP).[2][5][15] Subsequent phosphorylations by thymidylate kinase and nucleoside diphosphate kinase convert TMP to thymidine diphosphate (TDP) and then to thymidine triphosphate (TTP), respectively.[15]

-

DNA Synthesis: TTP serves as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication and repair.[8]

Cytotoxicity and Cell Cycle Arrest at High Concentrations

High concentrations of thymidine lead to an accumulation of intracellular TTP. This excess TTP exerts feedback inhibition on key enzymes involved in nucleotide metabolism, leading to a depletion of other dNTPs, particularly deoxycytidine triphosphate (dCTP).[3] This imbalance in the dNTP pool disrupts DNA synthesis and induces cell cycle arrest, typically at the G1/S phase boundary.[4][5]

Catabolic Pathway

Thymidine that is not utilized for anabolism is subject to catabolism. Thymidine phosphorylase degrades thymidine to thymine and deoxyribose-1-phosphate.[16] Thymine is further metabolized to dihydrothymine.[1]

The Impact of Deuteration: The Kinetic Isotope Effect on this compound

The replacement of hydrogen with deuterium in this compound is not expected to alter its fundamental biochemical interactions, such as its ability to be phosphorylated or incorporated into DNA. However, it is predicted to significantly impact its metabolic stability.

The primary site of metabolic breakdown of the thymidine base involves the reduction of the C5-C6 double bond. If deuterium atoms are placed at these positions, the KIE would slow down this catabolic process.

Expected Consequences of Deuteration:

-

Reduced Catabolism: The C-D bonds at metabolically active sites will be more resistant to enzymatic cleavage by thymidine phosphorylase and subsequent enzymes in the catabolic pathway.

-

Increased Bioavailability and Half-Life: Reduced catabolism will lead to a longer intracellular and plasma half-life of this compound compared to thymidine.

-

Potentially Enhanced Therapeutic Effect: A longer half-life could lead to a more sustained elevation of intracellular TTP pools, potentially enhancing its cytotoxic or antiviral effects. This could allow for lower or less frequent dosing.[11][13]

-

No Alteration in Pharmacodynamics: Deuteration is unlikely to change the intrinsic activity of the molecule at its target sites (e.g., its interaction with kinases and polymerases).[6]

Signaling Pathways and Experimental Workflows

Thymidine Metabolism and Incorporation Pathway

The following diagram illustrates the key steps in the anabolic and catabolic pathways of thymidine.

Caption: Anabolic and catabolic pathways of thymidine.

Experimental Workflow for Assessing Cytotoxicity

A standard workflow to compare the cytotoxicity of Thymidine and this compound is outlined below.

References

- 1. Tritiated-thymidine uptake in mixed leucocyte cultures: effect of specific activity and exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-L-thymidine 5'-triphosphate analogs as DNA polymerase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and biochemical effects of thymidine and 3-deazauridine on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrothymidine and thymidine glycol triphosphates as substrates for DNA polymerases: differential recognition of thymine C5-C6 bond saturation and sequence specificity of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 6. THE USE OF TRITIATED THYMIDINE IN THE STUDY OF DNA SYNTHESIS AND CELL TURNOVER IN HEMOPOIETIC TISSUES (Journal Article) | OSTI.GOV [osti.gov]

- 7. Effect of thymidine on the toxicity and antitumor activity of cis-diamminedichloroplatinum (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydrothymidine and thymidine glycol triphosphates as substrates for DNA polymerases: differential recognition of thymine C5-C6 bond saturation and sequence specificity of incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perturbation of DNA replication and cell cycle progression by commonly used [3H]thymidine labeling protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perturbation of DNA replication and cell cycle progression by commonly used [3H]thymidine labeling protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural and Kinetic Characterization of Thymidine Kinase from Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]

- 16. Thymidine and thymine incorporation into deoxyribonucleic acid: inhibition and repression by uridine of thymidine phosphorylase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard Revisited: A Technical Guide to Deuterated Thymidine for High-Fidelity DNA Synthesis Analysis

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of DNA synthesis is a cornerstone of research in cell biology, oncology, and regenerative medicine. For decades, methods to track this fundamental process have evolved, each with its own set of advantages and limitations. This technical guide delves into the use of deuterated thymidine and heavy water (D₂O) labeling, a stable isotope-based approach that offers significant benefits in safety, accuracy, and in vivo applicability for the analysis of DNA synthesis and cell proliferation. This method provides a robust alternative to traditional techniques involving radioactive isotopes or synthetic analogs, empowering researchers with a more reliable tool for discovery and development.

The Principle of Deuterium Incorporation into DNA

The foundation of this technique lies in the natural process of DNA replication. During the S-phase of the cell cycle, dividing cells synthesize new DNA by incorporating nucleotides. When deuterated compounds are introduced, they are utilized in the de novo synthesis pathway of deoxyribonucleotides.

Deuterated Thymidine (d-Thd): As a direct precursor for DNA synthesis, deuterated thymidine is incorporated into the newly synthesized DNA strand. The level of incorporation can be precisely quantified using mass spectrometry, providing a direct measure of DNA replication. Thymidine is a pyrimidine deoxynucleoside that pairs with deoxyadenosine in double-stranded DNA.[1][2] Its phosphorylated forms (dTMP, dTDP, and dTTP) are essential for DNA synthesis.[1][3]

Heavy Water (D₂O): When heavy water is administered, the deuterium (²H) atoms are incorporated into the deoxyribose moiety of purine deoxyribonucleotides in dividing cells.[4][5][6][7] This labeling occurs as part of the de novo nucleotide synthesis pathway. The resulting enrichment of deuterium in the DNA is then measured by sensitive analytical techniques like gas chromatography/mass spectrometry (GC/MS).[4][6][7]

The workflow for analyzing DNA synthesis using heavy water labeling is a multi-step process that begins with the administration of D₂O and culminates in the mass spectrometric analysis of deuterium enrichment in DNA.

Comparative Analysis of DNA Synthesis Markers

The choice of marker for DNA synthesis analysis is critical and depends on the experimental context. Deuterated thymidine and heavy water offer distinct advantages over traditional methods like tritiated thymidine ([³H]TdR) and bromodeoxyuridine (BrdU).

| Parameter | Deuterated Thymidine / Heavy Water | [³H]Thymidine | Bromodeoxyuridine (BrdU) |

| Detection Method | Mass Spectrometry (GC/MS, LC/MS) | Scintillation Counting, Autoradiography | Immunohistochemistry, Flow Cytometry |

| Toxicity | Low to negligible | Can induce cell cycle arrest, DNA damage, and apoptosis[8][9] | Can have unpredictable effects on cellular function and behavior[10] |

| In Vivo Human Use | Safe for human studies[4][5][6] | Radioactive, posing safety concerns | Potential for toxicity and effects on cell fate[11] |

| Sample Integrity | Preserves molecular integrity for other analyses | Can compromise sample integrity | Requires DNA denaturation, which can disrupt cell and tissue structure[12] |

| Sensitivity | High, especially with GC/P/IRMS for very low proliferation rates[13] | High | High |

| Quantification | Highly quantitative | Quantitative | Semi-quantitative (immunohistochemistry) to quantitative (flow cytometry) |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections outline the key steps for in vivo and in vitro labeling and subsequent analysis.

In Vivo Labeling with Heavy Water (D₂O)

This protocol is adapted from established methods for measuring cell proliferation in vivo.[4][5][6]

Objective: To label newly synthesized DNA in a living organism for the analysis of cell proliferation rates.

Materials:

-

Heavy water (D₂O, 99.8 atom % excess)

-

Sterile saline (0.9% NaCl)

-

Animal model (e.g., mouse, rat)

-

Blood collection supplies

-

Tissue harvesting tools

Procedure:

-

D₂O Administration: Administer an initial bolus of D₂O (e.g., intraperitoneal injection) to rapidly enrich the body water pool. The target enrichment is typically 2-5%.

-

Maintenance: Provide D₂O in the drinking water (e.g., 4-8% D₂O) for the duration of the experiment to maintain a stable body water enrichment.

-

Monitoring Body Water Enrichment: Collect periodic blood samples to monitor the level of D₂O in the body water using techniques like gas chromatography/mass spectrometry.

-

Tissue/Cell Collection: At the desired time points, euthanize the animal and collect the tissues or cells of interest.

-

Sample Processing: Proceed with DNA extraction from the collected samples.

In Vitro Labeling with Deuterated Thymidine

Objective: To label newly synthesized DNA in cultured cells.

Materials:

-

Cell culture medium

-

Deuterated thymidine (e.g., Thymidine-d4)

-

Cultured cells of interest

-

Cell harvesting supplies (e.g., trypsin, cell scrapers)

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and enter the desired growth phase.

-

Labeling: Add deuterated thymidine to the cell culture medium at a final concentration determined by preliminary experiments (typically in the µM range).

-

Incubation: Incubate the cells for the desired labeling period. This can be a short pulse (e.g., 1-4 hours) or a longer period to label a larger fraction of proliferating cells.

-

Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated deuterated thymidine. Harvest the cells using standard methods.

-

Sample Processing: Proceed with DNA extraction from the cell pellet.

DNA Extraction, Hydrolysis, and Derivatization

Objective: To isolate and prepare DNA for mass spectrometric analysis.

Materials:

-

DNA extraction kit

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

Derivatization reagent (e.g., pentafluorobenzyl bromide)

-

Organic solvents (e.g., acetonitrile, ethyl acetate)

Procedure:

-

DNA Extraction: Extract genomic DNA from the collected tissues or cells using a commercial kit or standard phenol-chloroform extraction.

-

DNA Hydrolysis: Enzymatically hydrolyze the purified DNA to individual deoxyribonucleosides.

-

Derivatization: Chemically derivatize the deoxyribonucleosides to enhance their volatility and improve their chromatographic properties for GC/MS analysis.

Gas Chromatography/Mass Spectrometry (GC/MS) Analysis

Objective: To separate and quantify the deuterium-labeled deoxyribonucleosides.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

Procedure:

-

Injection: Inject the derivatized sample into the GC.

-

Separation: The different deoxyribonucleosides are separated based on their retention times as they pass through the GC column.

-

Ionization and Detection: The separated compounds are ionized, and the mass spectrometer detects the mass-to-charge ratio of the resulting ions.

-

Data Analysis: The abundance of the deuterated (M+n) and non-deuterated (M+0) forms of the deoxyribonucleosides is measured. The fractional synthesis rate (FSR) of new DNA can then be calculated based on the isotopic enrichment.

Signaling Pathways and Logical Relationships

The analysis of DNA synthesis is often a critical readout in studies of various signaling pathways that regulate cell proliferation, differentiation, and death.

The decision to use a particular method for analyzing DNA synthesis depends on a variety of experimental factors. The following diagram illustrates the logical considerations that guide the choice between deuterated thymidine/D₂O, BrdU, and [³H]thymidine.

Applications in Drug Development

The assessment of cell proliferation is a critical component of drug discovery and development, particularly in oncology.[14][15] Deuterated thymidine and heavy water labeling offer a superior platform for these studies.

-

Efficacy Studies: Quantifying the inhibitory effect of novel anti-cancer agents on the proliferation of tumor cells both in vitro and in vivo.

-

Toxicity and Safety Assessment: Evaluating the off-target effects of drug candidates on the proliferation of healthy tissues.

-

Pharmacodynamic Biomarkers: Using the rate of DNA synthesis as a biomarker to assess the in vivo target engagement and biological activity of a drug.

-

Personalized Medicine: Assessing the sensitivity of patient-derived tumor cells to different chemotherapeutic agents to guide treatment decisions.

Conclusion

The use of deuterated thymidine and heavy water for DNA synthesis analysis represents a significant advancement over traditional methods. The safety, accuracy, and versatility of this stable isotope-based approach provide researchers and drug developers with a powerful tool to investigate the dynamics of cell proliferation in a wide range of biological systems. By providing highly quantitative and reliable data, this technique is poised to accelerate our understanding of fundamental cellular processes and facilitate the development of new and more effective therapies.

References

- 1. Thymidine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 4. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Measurement of cell proliferation by heavy water labeling | Semantic Scholar [semanticscholar.org]

- 6. pure.roehampton.ac.uk [pure.roehampton.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of very low rates of cell proliferation by heavy water labeling of DNA and gas chromatography/pyrolysis/isotope ratio-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cytologicsbio.com [cytologicsbio.com]

- 15. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Thymidine-d2 as a Stable Isotope Tracer in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of cell proliferation is fundamental to numerous areas of biological research and drug development. For decades, methods such as [3H]-thymidine incorporation and 5-bromo-2'-deoxyuridine (BrdU) assays have been the gold standard for quantifying DNA synthesis. However, these techniques are associated with challenges, including the handling of radioactive materials and potential cellular toxicity.[1][2] The advent of stable isotope-labeled nucleosides, such as thymidine-d2, coupled with mass spectrometry, offers a safer, non-toxic, and highly specific alternative for tracking cell proliferation.[1] This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for using this compound as a stable isotope tracer in cell culture.

Principle of the Method

The use of this compound as a cell proliferation tracer is predicated on the thymidine salvage pathway. Exogenously supplied thymidine is actively transported into the cell and phosphorylated by thymidine kinase 1 (TK1) to thymidine monophosphate (TMP). Subsequent phosphorylations yield thymidine diphosphate (TDP) and thymidine triphosphate (TTP), which is then incorporated into newly synthesized DNA during the S-phase of the cell cycle.

By introducing thymidine labeled with deuterium (d2), the newly synthesized DNA becomes isotopically "heavy" compared to the pre-existing, unlabeled DNA. This mass difference allows for the precise quantification of new DNA synthesis using mass spectrometry. The incorporation of this compound is a direct measure of the rate of DNA synthesis and, by extension, cell proliferation.

Advantages of this compound as a Stable Isotope Tracer

The use of this compound offers several distinct advantages over traditional methods for assessing cell proliferation:

| Feature | This compound | [3H]-Thymidine | 5-bromo-2'-deoxyuridine (BrdU) |

| Safety | Non-radioactive, non-toxic.[3] | Radioactive, requires special handling and disposal. | Can be toxic and affect cell cycle kinetics.[2][4] |

| Detection | Mass Spectrometry (LC-MS/MS, GC-MS, MIMS). | Scintillation counting, autoradiography. | Immunohistochemistry (IHC), flow cytometry. |

| Sample Integrity | DNA remains intact. | Can cause DNA damage.[1] | Requires harsh DNA denaturation for antibody access.[5] |

| In Vivo Studies | Suitable for human and animal studies. | Limited applicability in humans due to radioactivity. | Potential for immunogenicity and off-target effects. |

| Multiplexing | Can be combined with other stable isotope tracers. | Limited multiplexing capabilities. | Can be combined with fluorescent antibody panels. |

Experimental Protocols

The following sections provide detailed methodologies for a typical cell culture experiment using this compound as a tracer.

Materials

-

This compound (or other deuterated forms like -d3, -d4)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell harvesting reagents (e.g., Trypsin-EDTA)

-

DNA extraction kit

-

Enzymatic DNA hydrolysis reagents (DNase I, Nuclease P1, Alkaline Phosphatase)

-

LC-MS/MS system

Experimental Workflow

The overall workflow for a this compound labeling experiment followed by mass spectrometry analysis is depicted below.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period. Allow cells to adhere and resume proliferation before adding the tracer.

-

Preparation of Labeling Medium: Prepare complete culture medium containing the desired final concentration of this compound. The optimal concentration may vary between cell lines but is typically in the range of 10-50 µM. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.

-

Labeling (Pulse): Remove the existing culture medium and replace it with the this compound labeling medium. The incubation time (pulse) will depend on the cell cycle length of your cells and the desired level of incorporation. A common pulse duration is 24-48 hours, which allows for at least one full cell cycle.

-

Chase (Optional): For pulse-chase experiments designed to measure DNA turnover, after the labeling period, replace the labeling medium with complete medium containing unlabeled thymidine. The chase period can vary from hours to days depending on the experimental question.[6]

2. Cell Harvesting and DNA Extraction:

-

Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA or a cell scraper. For suspension cells, collect by centrifugation.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual labeling medium.

-

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's protocol. Ensure high-purity DNA is obtained.

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

3. DNA Hydrolysis and Sample Preparation for Mass Spectrometry:

-

Enzymatic Hydrolysis: To break down the DNA into individual deoxynucleosides, a multi-enzyme digestion is typically performed. A common protocol involves the sequential or combined use of DNase I, nuclease P1, and alkaline phosphatase.[7]

-

Incubate 1-5 µg of DNA with DNase I to fragment the DNA.

-

Add nuclease P1 to digest the DNA fragments into deoxynucleoside 5'-monophosphates.

-

Finally, add alkaline phosphatase to dephosphorylate the mononucleotides into deoxynucleosides.

-

-

Protein Precipitation: After hydrolysis, it is often necessary to remove the enzymes and other proteins. This can be achieved by adding a cold organic solvent such as acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.[8]

-

Sample Cleanup: The supernatant containing the deoxynucleosides can be further purified using solid-phase extraction (SPE) if necessary to remove salts and other interfering substances.

-

Reconstitution: Evaporate the solvent and reconstitute the dried deoxynucleosides in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

4. LC-MS/MS Analysis:

-

Chromatography: Separate the deoxynucleosides using a suitable liquid chromatography column, typically a reverse-phase C18 column.

-

Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled (light) and deuterated (heavy) thymidine. The specific precursor-product ion transitions for both light and heavy thymidine need to be determined and optimized.

-

Internal Standard: For absolute quantification, a known amount of a stable isotope-labeled internal standard (e.g., thymidine-13C5,15N2) should be added to each sample before processing.

Data Presentation and Analysis

Quantitative Data Summary

The primary output of the LC-MS/MS analysis is the peak areas for the light (endogenous) and heavy (this compound) thymidine. This data can be used to calculate the Fractional Synthesis Rate (FSR) of DNA, which represents the percentage of new DNA synthesized during the labeling period.

| Parameter | Description | Formula |

| Enrichment (E) | The proportion of labeled thymidine in the total thymidine pool. | E = (Peak Area of Heavy Thymidine) / (Peak Area of Heavy Thymidine + Peak Area of Light Thymidine) |

| Fractional Synthesis Rate (FSR) | The rate of new DNA synthesis as a percentage per unit of time. | FSR (%/day) = (E / Labeling Time in Days) * 100 |

Note: This is a simplified calculation. More complex models may be required for in-depth kinetic studies.

Signaling Pathway Visualization

This compound incorporation is a direct readout of the activity of the thymidine salvage pathway, which is a key component of nucleotide metabolism and DNA synthesis.

Conclusion

This compound offers a robust, safe, and sensitive method for quantifying cell proliferation in vitro. By leveraging the power of mass spectrometry, researchers can obtain precise measurements of DNA synthesis rates without the drawbacks associated with radioactive or toxic analogues. The detailed protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this compound based cell proliferation assays in a wide range of research and drug development applications.

References

- 1. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 7. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Thymidine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Thymidine-d2, a deuterated isotopologue of the naturally occurring deoxynucleoside, thymidine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide details the fundamental characteristics of this compound, offers a comparative analysis with its unlabeled counterpart, and provides an exemplary experimental protocol for its application as an internal standard in quantitative mass spectrometry.

Core Physical and Chemical Properties

This compound is a synthetic form of thymidine where two hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution imparts a greater molecular weight, which is the basis for its use in mass spectrometry-based quantification, while minimally affecting its chemical properties. The physical and chemical properties of this compound are largely comparable to those of endogenous thymidine.

Table 1: Physical and Chemical Properties of this compound and Unlabeled Thymidine

| Property | This compound | Unlabeled Thymidine |

| Synonyms | DThyd-d2; NSC 21548-d2 | Thymidine; Deoxythymidine; dT; Thymine deoxyriboside[1][2] |

| CAS Number | 132376-92-2[3] | 50-89-5[4] |

| Molecular Formula | C₁₀H₁₂D₂N₂O₅ | C₁₀H₁₄N₂O₅[4] |

| Molecular Weight | ~244.24 g/mol | 242.23 g/mol [4] |

| Appearance | White crystalline powder[5] | White crystalline powder[4][5] |

| Melting Point | Not explicitly reported, but expected to be very close to unlabeled thymidine's 185 °C[4] | 185 °C[4] |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in water, methanol, hot ethanol, hot acetone, hot ethyl acetate, pyridine, and glacial acetic acid. Sparingly soluble in hot chloroform. | Soluble in water, methanol, hot ethanol, hot acetone, hot ethyl acetate, pyridine, and glacial acetic acid. Sparingly soluble in hot chloroform.[1] |

| Stability | Stable under standard temperature and pressure.[4] | Stable under standard temperature and pressure.[4] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of thymidine in biological matrices using mass spectrometry, typically with liquid chromatography (LC-MS/MS).[6] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the analyte of interest.[7] This ensures that they co-elute during chromatography and experience similar ionization efficiency, which allows for precise correction of variations during sample preparation and analysis.[7]

The quantification of endogenous thymidine levels is crucial in various research areas, including:

-

Oncology: Studying the effects of anticancer drugs on DNA synthesis.

-

Toxicology: Assessing the impact of toxins on cellular proliferation.

-

Antiviral Therapy: Monitoring the efficacy of nucleoside analog drugs.

-

Metabolic Studies: Investigating the thymidine salvage pathway.

Experimental Protocol: Quantification of Thymidine in Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general methodology for the quantification of thymidine in human plasma. It is based on established methods for nucleoside analysis.[6][8]

3.1. Materials and Reagents

-

Human plasma samples

-

This compound (internal standard)

-

Unlabeled thymidine (for calibration curve)

-

LC-MS grade methanol

-

LC-MS grade water

-

LC-MS grade formic acid

-

Perchloric acid (5% v/v)

-

Microcentrifuge tubes

-

LC-MS vials

3.2. Sample Preparation

-

Thawing: Thaw plasma samples on ice.

-

Internal Standard Spiking: In a microcentrifuge tube, add a known amount of this compound internal standard solution to the plasma sample.

-

Protein Precipitation: Add three volumes of ice-cold 5% perchloric acid (v/v) to the sample (e.g., to 100 µL of plasma, add 300 µL of 5% PCA).

-

Vortexing: Vortex the mixture thoroughly for 1 minute.

-

Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge at >10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer to Vial: Transfer the supernatant to an LC-MS vial for analysis.

3.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate thymidine from other plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

-

Ionization Source: Electrospray ionization (ESI).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both unlabeled thymidine and this compound.

3.4. Data Analysis

The concentration of thymidine in the plasma samples is determined by calculating the peak area ratio of the endogenous thymidine to the this compound internal standard and comparing this ratio to a calibration curve constructed with known concentrations of unlabeled thymidine.

Visualizations

Caption: Workflow for Thymidine Quantification using this compound.

Caption: Thymidine Salvage Pathway and Isotope Incorporation.

References

- 1. Thymidine CAS#: 50-89-5 [m.chemicalbook.com]

- 2. mpbio.com [mpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thymidine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Metabolic Pathways of Deuterated Thymidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involving deuterated thymidine. It is designed to be a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development who utilize deuterated thymidine as a tracer for studying DNA synthesis, cell proliferation, and pharmacokinetics. This document details the metabolic fate of deuterated thymidine, offers in-depth experimental protocols for its analysis, and presents quantitative data to compare its metabolism with that of its non-deuterated counterpart.

Introduction to Deuterated Thymidine in Metabolic Research

Deuterated thymidine, a stable isotope-labeled version of the DNA precursor thymidine, has emerged as a powerful tool in biomedical research. Replacing one or more hydrogen atoms with deuterium (²H) allows for the sensitive and specific tracking of thymidine's metabolic journey within a biological system using mass spectrometry. Unlike radioactive isotopes such as tritiated thymidine ([³H]-thymidine), deuterated thymidine is non-radioactive, enhancing its safety profile for both in vitro and in vivo studies.[1]

The primary application of deuterated thymidine lies in its ability to measure the rate of new DNA synthesis, providing a direct assessment of cell proliferation.[2] This is crucial for evaluating the efficacy of anti-cancer therapies, understanding tissue regeneration, and studying the dynamics of immune responses. By administering deuterated thymidine and subsequently analyzing its incorporation into genomic DNA, researchers can precisely quantify the rate of cell division in various tissues and cell populations.

Metabolic Pathways of Deuterated Thymidine

The metabolic pathways of deuterated thymidine are largely analogous to those of endogenous thymidine, primarily involving the salvage pathway for DNA synthesis and the catabolic pathway for degradation.

The Salvage Pathway: Incorporation into DNA

The salvage pathway is the primary route for the utilization of exogenous thymidine, including its deuterated forms, for DNA synthesis. This pathway involves a series of enzymatic reactions that ultimately incorporate the thymidine molecule into the growing DNA strand.

-

Cellular Uptake: Deuterated thymidine is transported into the cell via nucleoside transporters.

-

Phosphorylation: Once inside the cell, thymidine kinase (TK), a key enzyme in this pathway, phosphorylates deuterated thymidine to deuterated thymidine monophosphate (d-TMP). This is the rate-limiting step in the salvage pathway.

-

Further Phosphorylation: Subsequently, d-TMP is further phosphorylated to deuterated thymidine diphosphate (d-TDP) and then to deuterated thymidine triphosphate (d-TTP) by thymidylate kinase and nucleoside diphosphate kinase, respectively.

-

DNA Incorporation: Finally, d-TTP serves as a substrate for DNA polymerase, which incorporates the deuterated thymidine into the newly synthesized DNA strand during the S-phase of the cell cycle.

Caption: Salvage pathway of deuterated thymidine incorporation into DNA.

The Catabolic Pathway: Degradation

Thymidine that is not utilized for DNA synthesis is subject to catabolism, primarily in the liver. This degradative pathway breaks down the thymidine molecule into smaller, excretable components.

-

Phosphorolysis: Thymidine phosphorylase (TP) catalyzes the conversion of deuterated thymidine to deuterated thymine and 2-deoxyribose-1-phosphate.[3]

-

Reduction: Dihydropyrimidine dehydrogenase (DPD) reduces deuterated thymine to deuterated dihydrothymine.

-

Hydrolysis: Dihydropyrimidinase hydrolyzes the ring structure to form deuterated β-ureidoisobutyrate.

-

Further Breakdown: β-ureidopropionase then converts this intermediate to deuterated β-aminoisobutyrate, which is ultimately broken down into carbon dioxide, ammonia, and water.

Caption: Catabolic pathway of deuterated thymidine.

The Kinetic Isotope Effect of Deuteration

A key consideration when using deuterated compounds is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this difference in bond energy can lead to a slower rate of reactions that involve the cleavage of this bond.[4] In the context of thymidine metabolism, this can potentially affect the activity of enzymes such as thymidine kinase and thymidine phosphorylase.

While the primary metabolic pathways are not altered, the rate at which deuterated thymidine is processed may be slightly reduced compared to its non-deuterated counterpart. This effect is generally modest but should be considered when designing and interpreting experiments, especially those involving precise kinetic measurements. One study on the remote [5'-³H]thymidine kinetic isotope effect in human thymidine phosphorylase reported a significant KIE of 6.1%.[5]

Quantitative Analysis of Deuterated Thymidine Metabolism

The following tables summarize hypothetical quantitative data comparing the metabolism of deuterated (d-Thd) and non-deuterated (Thd) thymidine. These values are illustrative and may vary depending on the specific experimental conditions, cell type, and the position and number of deuterium atoms in the thymidine molecule.

Table 1: Comparative Kinetic Parameters of Thymidine Kinase

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| Thymidine | 5.2 | 150 |

| d3-Thymidine | 6.8 | 135 |

Table 2: Comparative Activity of Thymidine Phosphorylase

| Substrate | Relative Activity (%) |

| Thymidine | 100 |

| d3-Thymidine | 92 |

Table 3: In Vitro Incorporation of Thymidine into DNA of Cancer Cells (24h incubation)

| Cell Line | Substrate | Incorporation (%) |

| MCF-7 | Thymidine | 15.2 |

| d3-Thymidine | 14.1 | |

| HeLa | Thymidine | 22.5 |

| d3-Thymidine | 20.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of deuterated thymidine to study DNA synthesis and cell proliferation.

In Vitro Cell Proliferation Assay Using Deuterated Thymidine and LC-MS/MS

This protocol describes the measurement of DNA synthesis in cultured cells by quantifying the incorporation of deuterated thymidine into genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell culture medium (thymidine-free)

-

Deuterated thymidine (e.g., d3-methyl-thymidine)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Enzymatic DNA digestion kit (containing nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase)

-

LC-MS/MS system with a C18 column

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard medium.

-

Replace the medium with thymidine-free medium supplemented with a known concentration of deuterated thymidine (e.g., 10 µM).

-

Incubate for a period equivalent to at least one cell cycle (e.g., 24 hours).

-

-

Cell Harvesting and DNA Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization or scraping.

-

Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

-

DNA Hydrolysis:

-

Quantify the extracted DNA.

-

Digest 1-5 µg of DNA to individual deoxynucleosides using an enzymatic digestion kit.

-

-

LC-MS/MS Analysis:

-

Prepare samples for injection by diluting the hydrolyzed DNA in an appropriate mobile phase.

-

Inject the samples onto the LC-MS/MS system.

-

Separate the deoxynucleosides using a C18 reverse-phase column with a suitable gradient.

-

Perform mass spectrometry analysis in Multiple Reaction Monitoring (MRM) mode to detect and quantify both unlabeled thymidine and deuterated thymidine.

-

Table 4: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Thymidine | 243.1 | 127.1 |

| d3-Thymidine | 246.1 | 130.1 |

Caption: General workflow for in vitro cell proliferation assay.

In Vivo Cell Proliferation Assay in Animal Models

This protocol outlines the general procedure for measuring cell proliferation in animal tissues following the administration of deuterated thymidine.

Materials:

-

Deuterated thymidine solution for injection (sterile)

-

Animal model (e.g., mouse, rat)

-

Tissue homogenization buffer

-

DNA extraction kit

-

Enzymatic DNA digestion kit

-

LC-MS/MS system

Procedure:

-

Administration of Deuterated Thymidine:

-

Administer a known dose of deuterated thymidine to the animal via an appropriate route (e.g., intraperitoneal injection, oral gavage).

-

-

Tissue Collection:

-

At a predetermined time point, euthanize the animal and harvest the tissues of interest.

-

Snap-freeze the tissues in liquid nitrogen and store at -80°C.

-

-

Sample Preparation:

-

Homogenize the tissue samples in a suitable buffer.

-

Extract genomic DNA from the tissue homogenates.

-

-

DNA Hydrolysis and LC-MS/MS Analysis:

-

Follow the procedures for DNA hydrolysis and LC-MS/MS analysis as described in the in vitro protocol (Section 5.1).

-

Conclusion

Deuterated thymidine is an invaluable tool for researchers and drug development professionals for the precise and safe measurement of DNA synthesis and cell proliferation. Understanding its metabolic pathways, the potential influence of the kinetic isotope effect, and the appropriate experimental protocols for its use are essential for obtaining accurate and reliable data. This technical guide provides a foundational understanding of these aspects and serves as a practical resource for the implementation of deuterated thymidine-based assays in the laboratory. As mass spectrometry techniques continue to advance in sensitivity and resolution, the application of deuterated thymidine in metabolic research is expected to expand, offering deeper insights into cellular dynamics in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. Binding causes the remote [5'-3H]thymidine kinetic isotope effect in human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thymidine-d2 Incorporation into Cellular DNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for measuring cellular DNA synthesis and proliferation using stable isotope-labeled thymidine-d2. This method offers a non-radioactive, robust alternative to traditional techniques, enabling precise quantification of cell turnover in various research and drug development applications.

Introduction: The Principle of this compound Incorporation

The measurement of DNA synthesis is a cornerstone for assessing cell proliferation, a critical process in development, tissue homeostasis, and diseases such as cancer. Traditionally, this has been achieved using radioactive [3H]-thymidine. However, the associated risks of radioactivity and potential for cytotoxicity have led to the adoption of stable isotope labeling methods.[1][2] Deuterated thymidine (this compound), a non-radioactive isotopologue of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The subsequent detection of this "heavy" thymidine by mass spectrometry allows for the accurate quantification of DNA replication and, by extension, cell proliferation.[3]

The primary advantage of using stable isotopes like this compound is the avoidance of radioactivity and the associated cytotoxicity, which can interfere with the very processes being measured.[1] Studies have shown that high concentrations of [3H]-thymidine can inhibit DNA synthesis, induce cell cycle arrest, and trigger apoptosis.[1][2] Stable isotope labeling, therefore, provides a more accurate and less intrusive method for studying cell kinetics.

The Thymidine Salvage Pathway: Mechanism of Incorporation

Exogenously supplied thymidine, including its deuterated form, is primarily incorporated into cellular DNA through the nucleoside salvage pathway. This pathway recycles nucleosides from the degradation of nucleic acids. The key steps are as follows:

-

Transport : this compound is transported across the cell membrane by nucleoside transporters.

-

Phosphorylation : In the cytoplasm, thymidine kinase 1 (TK1), an enzyme predominantly active during the S-phase, phosphorylates this compound to this compound monophosphate (d2-TMP).[4]

-

Further Phosphorylation : d2-TMP is subsequently phosphorylated to this compound diphosphate (d2-TDP) and then to this compound triphosphate (d2-TTP).[4]

-

DNA Incorporation : DNA polymerases utilize d2-TTP as a substrate for DNA synthesis, incorporating it into the newly synthesized DNA strand opposite adenine bases.[4]

This pathway is distinct from the de novo synthesis pathway, which creates nucleotides from simpler precursor molecules.[4]

Figure 1: this compound Salvage Pathway.

Experimental Protocols

A typical workflow for a this compound incorporation study involves several key stages: cell culture and labeling, DNA extraction, DNA hydrolysis, and analysis by mass spectrometry.

Figure 2: Experimental Workflow for this compound Incorporation Assay.

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental goals.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in sterile water or DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture flasks or plates

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period. Allow cells to adhere and resume proliferation (typically 24 hours).

-

Preparation of Labeling Medium: Prepare the complete cell culture medium containing the desired final concentration of this compound. Concentrations can range from 1 µM to 50 µM, depending on the cell type and experimental design.

-

Labeling: Remove the standard culture medium from the cells and wash once with sterile PBS. Add the pre-warmed this compound labeling medium.

-

Incubation: Incubate the cells for the desired labeling period. This can be a short "pulse" (e.g., 1-4 hours) to measure the rate of DNA synthesis or a longer period (e.g., 24-72 hours) to measure cumulative cell division.

-

Cell Harvesting: Following incubation, aspirate the labeling medium. Wash the cells with PBS and harvest them using standard methods (e.g., trypsinization for adherent cells). Centrifuge the cell suspension to obtain a cell pellet.

Genomic DNA Extraction

Numerous commercial kits and standard protocols are available for genomic DNA extraction. The chosen method should yield high-quality, pure DNA.

Materials:

-

Cell pellet

-

DNA extraction buffer (e.g., 10 mM Tris-HCl, 0.1 M EDTA, 0.5% SDS)

-

Proteinase K

-

RNase A

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

Sodium acetate (3 M)

-

TE buffer or nuclease-free water

Procedure (Example using Phenol-Chloroform Extraction):

-

Cell Lysis: Resuspend the cell pellet in DNA extraction buffer. Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for at least 3 hours or overnight.[5]

-

RNase Treatment: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60 minutes.

-

Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at high speed for 15 minutes. Carefully transfer the upper aqueous phase to a new tube.[5] Repeat this step.

-

DNA Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2-3 volumes of ice-cold 100% ethanol.[5] Invert the tube gently to precipitate the DNA. Incubate at -20°C overnight.

-

DNA Pelleting and Washing: Centrifuge at high speed for 15-30 minutes to pellet the DNA. Discard the supernatant and wash the pellet with 70% ethanol.

-

Resuspension: Air-dry the DNA pellet and resuspend it in an appropriate volume of TE buffer or nuclease-free water.

DNA Hydrolysis to Deoxyribonucleosides

To analyze the incorporation of this compound, the purified genomic DNA must be enzymatically hydrolyzed into its constituent deoxyribonucleosides.

Materials:

-

Purified genomic DNA

-

Nuclease P1

-

Alkaline phosphatase

-

Appropriate enzyme buffers

Procedure:

-

Nuclease P1 Digestion: To a known amount of DNA (e.g., 10-50 µg), add Nuclease P1 and its corresponding buffer. Incubate at 37°C for 2-4 hours. This will digest the DNA into deoxynucleoside monophosphates.

-

Alkaline Phosphatase Digestion: Add alkaline phosphatase and its buffer to the reaction mixture. Incubate at 37°C for an additional 1-2 hours. This step dephosphorylates the deoxynucleoside monophosphates to yield deoxyribonucleosides. The resulting mixture is now ready for mass spectrometry analysis.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in a complex mixture of deoxyribonucleosides.

General Procedure:

-

Chromatographic Separation: The hydrolyzed DNA sample is injected into a liquid chromatograph. A reverse-phase column is typically used to separate the different deoxyribonucleosides.

-

Ionization: The separated deoxyribonucleosides are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The mass spectrometer is set to monitor the specific mass-to-charge (m/z) ratios for unlabeled thymidine and this compound. Tandem mass spectrometry (MS/MS) can be used for enhanced specificity by monitoring the fragmentation of the parent ions.

-

Quantification: The amount of this compound is quantified by comparing its peak area to that of unlabeled thymidine and often an internal standard.

Data Presentation and Interpretation

The primary output of this method is the fraction of newly synthesized DNA, which can be used to calculate cell proliferation rates.

Calculation of Fractional Synthesis Rate (FSR)

The fractional synthesis rate (FSR) of DNA represents the percentage of new DNA synthesized during the labeling period. It is calculated from the isotopic enrichment of thymidine in the DNA.

FSR (%) = (Enrichment of this compound in DNA / Enrichment of precursor pool) x 100

The precursor pool enrichment can be estimated from the enrichment of this compound in the labeling medium.

Quantitative Data Summary

The following tables summarize typical quantitative data related to the use of thymidine and its analogs. It is important to note that optimal concentrations and observed effects can vary significantly between cell lines and experimental conditions.

Table 1: Cytotoxicity of Thymidine and its Analogs in Chinese Hamster Ovary (CHO) Cells

| Compound | Condition | IC50 | Reference |

| 5-Bromo-2'-deoxyuridine (BrdU) | Nucleotide/nucleoside deficient medium | ~0.30–0.63 µM (in DNA repair-deficient cells) | [6] |

| 5-Bromo-2'-deoxyuridine (BrdU) | Nucleotide/nucleoside deficient medium | 15 µM (in wild-type cells) | [6] |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Nucleotide/nucleoside deficient medium | 88 nM (in wild-type cells) | [6] |

| Thymidine | Human melanoma cells (sensitive lines) | >90% viability reduction at 1 mM | [1] |

| Thymidine | Human melanoma cells (resistant line) | Reduced growth rate at 1 mM | [1] |

Table 2: Tritiated Thymidine ([3H]-TdR) Incorporation Rates in Various Cancer Cell Lines

| Cell Line | Phase of Cell Cycle | Relative [3H]-TdR Incorporation Rate | Reference |

| Lewis Lung Tumor | Early S-phase | Low | [7] |

| Lewis Lung Tumor | Mid S-phase | High | [7] |

| Lewis Lung Tumor | Late S-phase | Low | [7] |

| KHT Tumor | Early S-phase | Low | [7] |

| KHT Tumor | Mid S-phase | High | [7] |

| KHT Tumor | Late S-phase | Low | [7] |

| Chinese Hamster Ovary (CHO) | Throughout S-phase | Proportional to DNA synthesis rate | [7] |

Applications in Research and Drug Development

The this compound incorporation assay is a versatile tool with broad applications:

-

Oncology: Assessing the anti-proliferative effects of novel cancer therapeutics.

-

Immunology: Measuring the proliferation of immune cells in response to stimuli.

-

Stem Cell Biology: Tracking the division and differentiation of stem and progenitor cells.

-

Toxicology: Evaluating the cytotoxic and cytostatic effects of compounds.

-

Drug Development: A key assay in the early stages of drug discovery for screening and optimizing anti-cancer agents.[8]

Conclusion

The use of this compound incorporation coupled with mass spectrometry provides a powerful, non-radioactive method for the precise quantification of DNA synthesis and cell proliferation. This technical guide outlines the fundamental principles, detailed experimental protocols, and data interpretation necessary for the successful implementation of this technique. By offering a safer and more accurate alternative to traditional radioisotope-based assays, the this compound incorporation method is an invaluable tool for researchers and professionals in the life sciences and drug development.

References

- 1. Cytotoxic and biochemical effects of thymidine and 3-deazauridine on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Methods for DNA Extraction and Purification - CD Genomics [cd-genomics.com]

- 6. mdpi.com [mdpi.com]

- 7. Rates of incorporation of radioactive molecules during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Principles of Using Stable Isotopes in Cell Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles and applications of stable isotope labeling in cell biology. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into experimental design, methodologies, and data interpretation.

Core Principles of Stable Isotope Labeling

Stable isotopes are non-radioactive atoms that contain an excess number of neutrons, resulting in a greater mass than their more common isotopic counterparts.[1] Unlike radioactive isotopes, stable isotopes do not decay over time, making them safe for long-term studies in living cells.[2] The most commonly used stable isotopes in biological research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), deuterium (²H or D), and oxygen-18 (¹⁸O).[3]

The fundamental principle behind their use is that these heavier isotopes can be incorporated into biomolecules, such as amino acids, glucose, or nucleotides.[4] These "labeled" molecules are chemically identical to their "unlabeled" or "light" counterparts and participate in the same biochemical reactions.[5] However, the mass difference allows them to be distinguished and quantified using mass spectrometry (MS).[6] By tracing the incorporation and transformation of these labeled molecules, researchers can gain unprecedented insights into dynamic cellular processes.[7]

The history of using stable isotopes in metabolic research dates back to the 1930s, shortly after the discovery of deuterium.[3] Early experiments provided the first clear evidence of the dynamic nature of metabolism.[3] With advancements in mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of stable isotopes has become a cornerstone of modern cell biology research.[3]

Key Methodologies and Applications

Stable isotope labeling encompasses a variety of techniques, each tailored to specific research questions. The two most prominent applications are in quantitative proteomics and metabolic flux analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling technique used to accurately quantify differences in protein abundance between different cell populations.[8][9] The core principle involves growing two or more cell populations in media that are identical except for the isotopic composition of specific essential amino acids, typically lysine and arginine.[8] One population is grown in "light" medium containing the natural isotopes (e.g., ¹²C, ¹⁴N), while the other is grown in "heavy" medium containing stable isotope-labeled counterparts (e.g., ¹³C₆-arginine, ¹³C₆,¹⁵N₂-lysine).[8]

Over several cell divisions (typically at least five), the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[10] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).[7] After treatment, the cell populations are combined, and the proteins are extracted and digested, usually with trypsin.[7] Since trypsin cleaves after lysine and arginine, the vast majority of the resulting peptides will contain a labeled amino acid.[8]

When analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides appear as pairs with a distinct mass difference.[11] The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[11]

Applications of SILAC include:

-

Expression Proteomics: Quantifying global changes in protein expression in response to stimuli, drug treatment, or genetic modifications.[12]

-

Post-Translational Modifications (PTMs): Studying dynamic changes in PTMs like phosphorylation and ubiquitination.[13]

-

Protein-Protein Interactions: Identifying true interaction partners from background contaminants in immunoprecipitation experiments.[14]

-

Protein Turnover: Measuring the synthesis and degradation rates of proteins using pulsed SILAC (pSILAC) techniques.[10]

Stable Isotope Tracing and Metabolic Flux Analysis (MFA)

Stable isotope tracing is used to map the flow of atoms through metabolic pathways and to quantify the rates of metabolic reactions, known as metabolic fluxes.[15] This is a cornerstone of a field known as metabolomics.[16] In a typical experiment, cells are cultured with a substrate labeled with a stable isotope, such as ¹³C-glucose or ¹⁵N-glutamine.[15]

As the cells metabolize the labeled substrate, the isotope is incorporated into downstream metabolites.[1] By measuring the isotopic enrichment and the distribution of isotopes within these metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the activity of different metabolic pathways.[15][17]

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated application of stable isotope tracing that uses computational modeling to provide a quantitative map of cellular metabolism.[18] It involves measuring the isotopic labeling patterns of intracellular metabolites and using this data, along with measured nutrient uptake and secretion rates, to calculate the flux through each reaction in a metabolic network model.[12]

Applications of stable isotope tracing and MFA include:

-

Mapping Metabolic Pathways: Elucidating novel metabolic pathways and understanding how central carbon metabolism is rewired in different physiological and pathological states.[15]

-

Quantifying Metabolic Fluxes: Determining the rates of reactions in pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[6]

-

Identifying Drug Targets: Pinpointing enzymes that are critical for the survival and proliferation of cancer cells or pathogens.

-

Metabolic Engineering: Optimizing the production of desired metabolites in biotechnological applications.[1]

Quantitative Data Presentation

The following table summarizes key quantitative parameters associated with stable isotope labeling experiments.

| Parameter | Technique | Typical Values/Ranges | Notes |

| Isotopic Enrichment | SILAC | >95% incorporation of heavy amino acids.[8] | Typically achieved after 5-7 cell doublings.[8] |

| ¹³C-MFA | >99% enrichment of the labeled substrate (e.g., ¹³C-glucose). | High enrichment is crucial for accurate flux calculations. | |

| Mass Spectrometry Detection Limits | Proteomics (Peptides) | Picogram to femtogram range. | Varies depending on the mass spectrometer, peptide properties, and sample complexity.[19] |

| Metabolomics | Nanogram to picogram per milliliter range.[3] | Dependent on the metabolite, matrix, and analytical platform.[3] | |

| Quantitative Accuracy (SILAC) | Protein Ratios | High, with coefficients of variation (CVs) often below 20%. | Mixing samples early in the workflow minimizes experimental variability. |

| Flux Resolution (¹³C-MFA) | Metabolic Fluxes | Can be determined with a standard deviation of ≤2% with optimal experimental design.[1] | Depends on the choice of isotopic tracer and the number of labeling measurements.[6] |

| Natural Abundance | ¹³C | ~1.1% | This background needs to be corrected for in labeling experiments.[16] |

| ¹⁵N | ~0.37% | The low natural abundance provides a clear background for ¹⁵N labeling.[16] |

Experimental Protocols

Detailed Protocol for SILAC

This protocol outlines the key steps for a typical SILAC experiment for quantitative proteomics.

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing natural lysine and arginine), and the other in "heavy" SILAC medium (containing, for example, ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[8]

-

Ensure cells undergo at least five doublings to achieve >97% incorporation of the heavy amino acids.[20] The labeling efficiency can be checked by mass spectrometry.

-

-

Experimental Treatment:

-

Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

-

-

Cell Harvesting and Mixing:

-

Harvest the "light" and "heavy" cell populations.

-

Count the cells and mix equal numbers of cells from each population. Alternatively, perform a protein quantification assay and mix equal amounts of protein lysate.

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet to extract the proteins.

-

Digest the protein mixture into peptides using trypsin. Trypsin cleaves after lysine and arginine residues, ensuring that most peptides will contain a labeled amino acid.[8]

-

-

Peptide Fractionation and Cleanup (Optional but Recommended):

-

Fractionate the peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.

-

Desalt the peptides using a C18 column to remove contaminants that can interfere with mass spectrometry analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer will detect pairs of "light" and "heavy" peptides.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

-

The peptide ratios are then used to calculate the relative abundance of the corresponding proteins.

-

Detailed Protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol provides a step-by-step guide for a ¹³C-MFA experiment using ¹³C-glucose to study central carbon metabolism.[12]

-

Experimental Design and Tracer Selection:

-

Cell Culture and Isotopic Labeling:

-

Culture cells in a medium containing the selected ¹³C-labeled glucose as the primary carbon source.

-

Ensure the cells reach a metabolic and isotopic steady state. This is a critical assumption for many MFA models and can be verified by analyzing metabolite labeling patterns at different time points.[12]

-

-

Measurement of Extracellular Rates:

-

During cell culture, collect media samples at different time points to measure the uptake rates of substrates (e.g., glucose, glutamine) and the secretion rates of products (e.g., lactate, glutamate). This is typically done using HPLC or biochemical analyzers.[12]

-

-

Rapid Sampling and Quenching:

-

Rapidly harvest the cells and quench their metabolism to prevent further enzymatic activity. This is often achieved by quickly washing the cells with a cold saline solution and then adding a cold solvent like methanol.

-

-

Metabolite Extraction:

-

Extract the intracellular metabolites from the quenched cells, for example, using a chloroform-methanol-water extraction method.

-

-

Sample Preparation for MS Analysis:

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the extracted metabolites are often derivatized to increase their volatility.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary.[3]

-

-

Mass Spectrometry Analysis:

-

Analyze the metabolite extracts by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites. This provides the data on how the ¹³C label has been incorporated throughout the metabolic network.[1]

-

-

Flux Estimation and Statistical Analysis:

-

Use specialized software (e.g., INCA, Metran) to perform the flux calculations.[1]

-

The software fits the measured mass isotopomer distributions and extracellular rates to the metabolic model to estimate the intracellular fluxes.

-

Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.[1]

-

Mandatory Visualizations

Signaling Pathway Diagram: Probing the mTOR Pathway with Stable Isotopes

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[21] Stable isotope labeling techniques, particularly SILAC, are instrumental in dissecting the downstream effects of mTOR signaling on protein synthesis and phosphorylation.[22]

Caption: Simplified mTORC1 signaling pathway and points of analysis using stable isotopes.

Experimental Workflow Diagram: SILAC

The following diagram illustrates the typical workflow for a SILAC experiment.

Caption: Standard experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Logical Relationship Diagram: Choosing a Quantitative Proteomics Strategy

This diagram presents a decision-making framework for selecting an appropriate quantitative proteomics method.

Caption: Decision tree for selecting a quantitative proteomics labeling strategy.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SILAC Quantitation | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. shimadzu.com [shimadzu.com]

- 13. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]

- 14. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 17. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 19. agilent.com [agilent.com]

- 20. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monitoring mammalian target of rapamycin (mTOR) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Safety of Thymidine-d2 and Tritiated Thymidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of biomedical research and drug development, isotopic labeling is an indispensable tool. Among the various isotopes utilized, deuterium (²H or D) and tritium (³H or T) are commonly employed to label thymidine, a fundamental nucleoside in DNA synthesis. This technical guide provides an in-depth comparative safety analysis of thymidine-d2 (D-thymidine) and tritiated thymidine (³H-thymidine), addressing their mechanisms of toxicity, genotoxicity, and overall safety profiles. While both isotopes allow for the tracking and monitoring of cellular processes, their intrinsic properties lead to vastly different safety considerations. Tritiated thymidine, being radioactive, poses a significant risk of radiotoxicity and genotoxicity through the emission of beta particles, leading to DNA damage. In contrast, this compound, a stable isotope, is generally considered to have a much more favorable safety profile. Its primary biological effect stems from the kinetic isotope effect, which can subtly alter metabolic pathways but is often leveraged to enhance the safety and efficacy of therapeutic agents. This guide presents available quantitative data, detailed experimental protocols for safety assessment, and visual representations of relevant biological pathways to aid researchers in making informed decisions for their experimental designs.

Introduction: The Role of Isotopically Labeled Thymidine